molecular formula C20H33ClN2O3S B12190695 4-chloro-3-(pentyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide

4-chloro-3-(pentyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide

Cat. No.: B12190695
M. Wt: 417.0 g/mol
InChI Key: ABQZIDAZDXZBKH-UHFFFAOYSA-N
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Description

4-chloro-3-(pentyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide is a synthetic organic compound It is characterized by its complex structure, which includes a benzene ring substituted with a chloro group, a pentyloxy group, and a sulfonamide group attached to a tetramethylpiperidinyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-3-(pentyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Benzene Sulfonamide Core: The benzene ring is first functionalized with a sulfonamide group. This can be achieved through sulfonation followed by amination.

    Introduction of the Chloro Group: The chloro group is introduced via a chlorination reaction, often using reagents like thionyl chloride or phosphorus pentachloride.

    Attachment of the Pentyloxy Group: The pentyloxy group is attached through an etherification reaction, typically using an alkyl halide and a base.

    Incorporation of the Tetramethylpiperidinyl Moiety: The final step involves the attachment of the tetramethylpiperidinyl group, which can be achieved through nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-(pentyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

4-chloro-3-(pentyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide may have several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound could be used in the production of specialty chemicals or materials with unique properties.

Mechanism of Action

The mechanism of action of 4-chloro-3-(pentyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3-(pentyloxy)-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzene-1-sulfonamide: can be compared with other sulfonamide derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct chemical and biological properties. The presence of the pentyloxy group, in particular, may influence its solubility, reactivity, and interaction with biological targets.

Properties

Molecular Formula

C20H33ClN2O3S

Molecular Weight

417.0 g/mol

IUPAC Name

4-chloro-3-pentoxy-N-(2,2,6,6-tetramethylpiperidin-4-yl)benzenesulfonamide

InChI

InChI=1S/C20H33ClN2O3S/c1-6-7-8-11-26-18-12-16(9-10-17(18)21)27(24,25)22-15-13-19(2,3)23-20(4,5)14-15/h9-10,12,15,22-23H,6-8,11,13-14H2,1-5H3

InChI Key

ABQZIDAZDXZBKH-UHFFFAOYSA-N

Canonical SMILES

CCCCCOC1=C(C=CC(=C1)S(=O)(=O)NC2CC(NC(C2)(C)C)(C)C)Cl

Origin of Product

United States

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